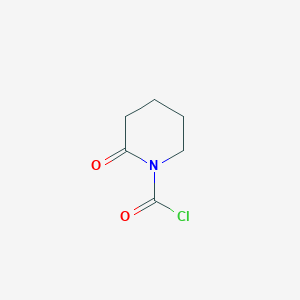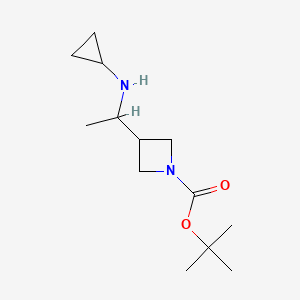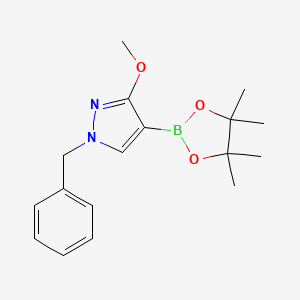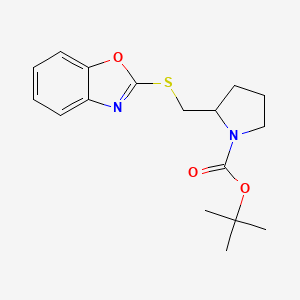![molecular formula C15H20ClN B13966879 6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13966879.png)
6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-2-(chloromethyl)-6-azaspiro[34]octane is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with a suitable chloromethylating agent under controlled conditions to form the desired spiro compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spiro linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial production methods also focus on minimizing waste and ensuring the sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or acetonitrile, at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted spiro compounds, benzaldehyde derivatives, and reduced amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex spiro compounds and heterocycles.
Biology: The compound is used in the development of novel bioactive molecules with potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane is primarily based on its ability to interact with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. Additionally, the benzyl group can enhance the compound’s binding affinity to hydrophobic pockets within the target molecules. These interactions can disrupt essential biological pathways, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Benzyl-2,6-diazaspiro[3.4]octane: This compound shares a similar spiro structure but lacks the chloromethyl group, which may result in different reactivity and biological activity.
2,6-Diazaspiro[3.4]octane: This compound is a simpler analog without the benzyl and chloromethyl groups, making it less versatile in terms of chemical modifications.
Uniqueness
6-Benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane stands out due to the presence of both benzyl and chloromethyl groups, which confer unique reactivity and potential for diverse applications. The spiro structure also adds to its stability and makes it an attractive scaffold for the development of new compounds with enhanced biological activity.
Eigenschaften
Molekularformel |
C15H20ClN |
|---|---|
Molekulargewicht |
249.78 g/mol |
IUPAC-Name |
6-benzyl-2-(chloromethyl)-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C15H20ClN/c16-10-14-8-15(9-14)6-7-17(12-15)11-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
InChI-Schlüssel |
RSCISLPBNNNFNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC12CC(C2)CCl)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[2-Amino-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-2-(1-benzofuran-2-yl)acetic acid](/img/structure/B13966892.png)
